molecular formula C27H41FO6 B12766898 9-Fluoro-11,21-dihydroxy-16-methyl-17-((1-oxopentyl)oxy)pregnane-3,20-dione, (5beta,11beta,16beta)- CAS No. 80163-90-2

9-Fluoro-11,21-dihydroxy-16-methyl-17-((1-oxopentyl)oxy)pregnane-3,20-dione, (5beta,11beta,16beta)-

Cat. No.: B12766898
CAS No.: 80163-90-2
M. Wt: 480.6 g/mol
InChI Key: BODNSZUVOINEPG-XFUDVEFMSA-N
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Description

9-Fluoro-11,21-dihydroxy-16-methyl-17-((1-oxopentyl)oxy)pregnane-3,20-dione, (5beta,11beta,16beta)- is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is structurally related to other corticosteroids and is used in various medical and scientific applications due to its ability to modulate the immune response and reduce inflammation .

Preparation Methods

The synthesis of 9-Fluoro-11,21-dihydroxy-16-methyl-17-((1-oxopentyl)oxy)pregnane-3,20-dione involves several steps, starting from the basic steroid structure. One common method involves the reaction of dexamethasone with acetic anhydride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide at low temperatures to control the reaction rate and yield . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common conditions for these reactions include controlled temperatures, specific solvents, and catalysts to ensure the desired product formation. Major products formed from these reactions include various hydroxylated, methylated, and acetylated derivatives .

Scientific Research Applications

9-Fluoro-11,21-dihydroxy-16-methyl-17-((1-oxopentyl)oxy)pregnane-3,20-dione is widely used in scientific research due to its potent biological activities. In chemistry, it serves as a model compound for studying steroid synthesis and reactions. In biology and medicine, it is used to investigate the mechanisms of inflammation and immune response modulation. It is also employed in the development of new therapeutic agents for treating inflammatory and autoimmune diseases .

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of specific genes involved in inflammatory and immune responses. The molecular targets include various cytokines, enzymes, and adhesion molecules that play critical roles in inflammation and immune regulation .

Comparison with Similar Compounds

Compared to other corticosteroids, 9-Fluoro-11,21-dihydroxy-16-methyl-17-((1-oxopentyl)oxy)pregnane-3,20-dione has unique structural features that confer its specific biological activities. Similar compounds include:

These compounds share similar mechanisms of action but differ in their potency, duration of action, and specific clinical applications.

Properties

CAS No.

80163-90-2

Molecular Formula

C27H41FO6

Molecular Weight

480.6 g/mol

IUPAC Name

[(5R,8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-1,2,4,5,6,7,8,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] pentanoate

InChI

InChI=1S/C27H41FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h16-17,19-21,29,31H,5-15H2,1-4H3/t16-,17+,19-,20-,21-,24-,25-,26-,27-/m0/s1

InChI Key

BODNSZUVOINEPG-XFUDVEFMSA-N

Isomeric SMILES

CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)F)O)C)C)C(=O)CO

Canonical SMILES

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4C3(CCC(=O)C4)C)F)O)C)C)C(=O)CO

Origin of Product

United States

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